molecular formula C18H22N2O4 B2498221 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1047678-60-3

2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No. B2498221
CAS RN: 1047678-60-3
M. Wt: 330.384
InChI Key: YMOAFAOERQAEHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like "2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid" typically involves multi-step chemical reactions, aiming to introduce specific functional groups at precise locations on the molecule. For example, a study on the synthesis and optical properties of related fluorescent probes for β-amyloids utilized catalytic acylation, highlighting the methodological approaches to crafting molecules with similar structural motifs for biomedical applications (Fa et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including proton nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide detailed information about the molecular skeleton, functional groups, and the spatial arrangement of atoms, critical for understanding the compound's chemical behavior and reactivity (Fa et al., 2015).

Scientific Research Applications

Synthesis and Optical Properties

A study by Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, using a compound structurally related to 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid. The probe demonstrated high binding affinities toward Aβ(1–40) aggregates, showcasing its potential in molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Fluorescence Derivatisation of Amino Acids

Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities to the one , for fluorescent derivatisation of amino acids. The derivatives displayed strong fluorescence, suggesting applications in biological assays (Frade et al., 2007).

Antagonistic Properties for Osteoporosis Treatment

A study identified a compound closely related to this compound as a potent antagonist of the alpha(v)beta(3) receptor, highlighting its potential in osteoporosis treatment (Hutchinson et al., 2003).

Bioactivity and Structural Characterization

Kumar et al. (2019) synthesized a series of derivatives from a structurally related compound, evaluating their bioactivity and antioxidant properties. These compounds showed significant bioactivity, suggesting potential pharmaceutical applications (Kumar et al., 2019).

Photoinduced Molecular Transformations

Kobayashi et al. (1992) investigated the photoinduced reactions of 2-amino-1,4-naphthoquinone with vinylarenes, leading to products with potential in organic synthesis and material science (Kobayashi et al., 1992).

properties

IUPAC Name

2-(3-methoxypropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-11-5-10-19-16(18(22)23)12-17(21)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,16,19H,5,10-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOAFAOERQAEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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